GABAA Receptor Subtype-Selective Functional Efficacy: TCS 1105 vs. Non-Selective Benzodiazepines
TCS 1105 displays a unique dual functional profile as an agonist at α2-subunit-containing GABAA receptors and an antagonist at α1-subunit-containing receptors, as quantified by radioligand binding displacement of [3H]Ro 15-1788 . In contrast, classical benzodiazepines such as diazepam act as non-selective agonists across multiple α-subtypes [1]. This functional difference is critical for achieving anxiolysis without sedation, a separation of effects not possible with non-selective BzR agonists [1].
| Evidence Dimension | GABAA receptor subtype affinity (Ki) and functional efficacy |
|---|---|
| Target Compound Data | α2-subunit: Ki = 118 nM (agonist efficacy); α1-subunit: Ki = 245 nM (antagonist efficacy) |
| Comparator Or Baseline | Diazepam: Ki ~ 5-10 nM across α1, α2, α3, α5 subtypes (non-selective agonist) |
| Quantified Difference | ~23-fold weaker α2 affinity vs. diazepam but with distinct subtype-specific functional efficacy (α2 agonist/α1 antagonist vs. pan-agonist) |
| Conditions | [3H]Ro 15-1788 binding assay using recombinant human GABAA receptor subtypes expressed in HEK293 cells |
Why This Matters
The dual agonist/antagonist profile of TCS 1105 enables researchers to selectively activate α2-containing receptors while simultaneously blocking α1-mediated sedation, a pharmacological property that cannot be replicated with non-selective benzodiazepines.
- [1] Taliani, S., et al. (2009). Identification of Anxiolytic/Nonsedative Agents among Indol-3-ylglyoxylamides Acting as Functionally Selective Agonists at the γ-Aminobutyric Acid-A (GABAA) α2 Benzodiazepine Receptor. Journal of Medicinal Chemistry, 52(12), 3723–3734. View Source
